1-[(E)-4-chlorobut-2-enyl]-3,5,7-triaza-1-azoniatricyclo[3.3.1.13,7]decane;chloride
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Overview
Description
NSC30049 is an inhibitor of Chk1 pathway in 5-FU-resistant CRC bulk and stem cell populations.
Scientific Research Applications
Oxidation of Organic Compounds
A study by Wu Minghu, Yang Gui-chun, and Chen Zuxing (2000) explored the use of a related compound, bis(1-benzyl-3, 5, 7-triaza-1-azoniatricyclo[3.3.1.1³,7]decane) peroxodisulfate, as a stable, mild, and efficient oxidizer for converting hydroxyl compounds, hydrazones, or oximes into the corresponding carbonyl compounds, as well as producing disulfides from thiols under anhydrous and aprotic conditions, with almost quantitative yields and very short reaction times (Wu, Yang, & Chen, 2000).
Coordination Chemistry
Chen-Dong Pan, B. Cai, and Wen-Bo Pei (2011) investigated a complex involving a similar structure, highlighting its coordination chemistry applications. The study emphasized the compound's ability to form intermolecular hydrogen-bond interactions, thus contributing to the understanding of its structural properties (Pan, Cai, & Pei, 2011).
Crystal Structure Analysis
A. Lemmerer (2010) focused on the crystal structure of a salt comprising a similar compound, demonstrating its relevance in understanding solid-state assembly and hydrogen bonding interactions. This research contributes to the broader knowledge of molecular interactions in crystalline materials (Lemmerer, 2010).
Catalytic Activity
F. Pruchnik and Piotr Smoleński (1999) described water-soluble rhodium(I) complexes with related structures, exploring their properties, reactivities, and potential as catalysts in various chemical reactions, including water-gas shift reactions and hydrogenation of CC and CO bonds. This research is significant for its contribution to the field of catalysis (Pruchnik & Smoleński, 1999).
properties
Product Name |
1-[(E)-4-chlorobut-2-enyl]-3,5,7-triaza-1-azoniatricyclo[3.3.1.13,7]decane;chloride |
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Molecular Formula |
C10H18Cl2N4 |
Molecular Weight |
265.18 g/mol |
IUPAC Name |
1-[(E)-4-chlorobut-2-enyl]-3,5,7-triaza-1-azoniatricyclo[3.3.1.13,7]decane;chloride |
InChI |
InChI=1S/C10H18ClN4.ClH/c11-3-1-2-4-15-8-12-5-13(9-15)7-14(6-12)10-15;/h1-2H,3-10H2;1H/q+1;/p-1/b2-1+; |
InChI Key |
AXSUDOUXNCTJMM-TYYBGVCCSA-M |
Isomeric SMILES |
C1N2CN3CN1C[N+](C2)(C3)C/C=C/CCl.[Cl-] |
SMILES |
ClC/C=C/C[N+]12CN3CN(C2)CN(C3)C1.[Cl-] |
Canonical SMILES |
C1N2CN3CN1C[N+](C2)(C3)CC=CCCl.[Cl-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
NSC49L; NSC-30049; NSC 30049; NSC30049 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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